Cas no 851607-27-7 (5-bromo-4-chloro-2-methoxy-pyridine)
5-bromo-4-chloro-2-methoxy-pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-chloro-2-methoxypyridine
- 5-bromo-4-chloro-2-methoxy-pyridine
- 5-Bromo-4-chloro-2-methoxypyridine (ACI)
- CS-W006632
- AS-18571
- DB-368521
- DTXSID90630890
- MFCD17014994
- KTPLBYFKHPABLJ-UHFFFAOYSA-N
- EN300-252937
- SY111011
- AKOS015998833
- SCHEMBL676674
- 851607-27-7
- Pyridine, 5-bromo-4-chloro-2-methoxy-
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- MDL: MFCD17014994
- Inchi: 1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3
- InChI Key: KTPLBYFKHPABLJ-UHFFFAOYSA-N
- SMILES: ClC1C(Br)=CN=C(OC)C=1
Computed Properties
- Exact Mass: 220.92400
- Monoisotopic Mass: 220.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12000
- LogP: 2.50610
5-bromo-4-chloro-2-methoxy-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-4-chloro-2-methoxy-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022878-1g |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 97% | 1g |
$237.89 | 2023-08-31 | |
| Alichem | A023022878-5g |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 97% | 5g |
$924.92 | 2023-08-31 | |
| Alichem | A023022878-10g |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 97% | 10g |
$1345.34 | 2023-08-31 | |
| Fluorochem | 211152-250mg |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 95% | 250mg |
£53.00 | 2022-03-01 | |
| Fluorochem | 211152-1g |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 95% | 1g |
£117.00 | 2022-03-01 | |
| Fluorochem | 211152-5g |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 95% | 5g |
£348.00 | 2022-03-01 | |
| TRC | B292235-50mg |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B292235-100mg |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B292235-500mg |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM174128-1g |
5-bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 98% | 1g |
$179 | 2021-08-05 |
5-bromo-4-chloro-2-methoxy-pyridine Suppliers
5-bromo-4-chloro-2-methoxy-pyridine Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 5-bromo-4-chloro-2-methoxy-pyridine
Professional Introduction to 5-bromo-4-chloro-2-methoxy-pyridine (CAS No. 851607-27-7)
5-bromo-4-chloro-2-methoxy-pyridine, with the CAS number 851607-27-7, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound that features a nitrogen atom within its ring structure. The presence of both bromo and chloro substituents, along with a methoxy group, makes it a versatile building block for further functionalization and derivative synthesis.
The structural characteristics of 5-bromo-4-chloro-2-methoxy-pyridine contribute to its reactivity and utility in various synthetic pathways. The bromo and chloro atoms are highly electrophilic, making them susceptible to nucleophilic substitution reactions, while the methoxy group can participate in etherification or oxidation processes. These properties have made it a valuable precursor in the development of complex molecules.
In recent years, 5-bromo-4-chloro-2-methoxy-pyridine has been extensively studied for its role in medicinal chemistry. Its derivatives have shown promise in the synthesis of bioactive compounds, including kinase inhibitors and antiviral agents. For instance, researchers have utilized this compound to develop novel small-molecule inhibitors targeting specific enzymes involved in cancer pathways. The ability to introduce diverse functional groups onto the pyridine core allows for fine-tuning of pharmacological properties, enhancing binding affinity and selectivity.
The agrochemical sector has also benefited from the applications of 5-bromo-4-chloro-2-methoxy-pyridine. Its derivatives have been incorporated into the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. This has led to the development of more effective and environmentally friendly agricultural solutions.
From a synthetic chemistry perspective, 5-bromo-4-chloro-2-methoxy-pyridine serves as a key intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the creation of complex molecular architectures. The presence of both bromo and chloro substituents allows for sequential functionalization, providing chemists with greater control over the synthetic pathway.
The pharmaceutical industry has seen significant advancements by leveraging derivatives of 5-bromo-4-chloro-2-methoxy-pyridine. For example, recent studies have highlighted its role in the development of antiviral drugs targeting RNA viruses. The pyridine scaffold is commonly found in many pharmacologically active compounds due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. By modifying the substituents on this core structure, researchers can tailor the compound's properties to meet specific therapeutic needs.
In conclusion, 5-bromo-4-chloro-2-methoxy-pyridine (CAS No. 851607-27-7) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone of modern chemical synthesis.
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